Cas no 924867-39-0 (1-(5-chlorothiophen-2-yl)cyclohexan-1-amine)

1-(5-chlorothiophen-2-yl)cyclohexan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(5-Chloro-2-thienyl)cyclohexanamine
- [1-(5-chlorothien-2-yl)cyclohexyl]methylamine
- [1-(5-chlorothiophen-2-yl)cyclohexyl]methanamine
- (1-(5-chlorothiophen-2-yl)cyclohexyl)methanamine
- 1-[1-(5-chloro-2-thienyl)cyclohexyl]methanamine hydrochloride
- 1-(5-chlorothiophen-2-yl)cyclohexan-1-amine
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- MDL: MFCD04037523
- Inchi: 1S/C11H16ClNS/c12-10-5-4-9(14-10)11(8-13)6-2-1-3-7-11/h4-5H,1-3,6-8,13H2
- InChI Key: QLHVIUMPSVVQRM-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C2(CN)CCCCC2)S1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 192
- XLogP3: 3.8
- Topological Polar Surface Area: 54.3
1-(5-chlorothiophen-2-yl)cyclohexan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1963854-2.5g |
1-(5-chlorothiophen-2-yl)cyclohexan-1-amine |
924867-39-0 | 2.5g |
$1791.0 | 2023-09-17 | ||
Enamine | EN300-1963854-5.0g |
1-(5-chlorothiophen-2-yl)cyclohexan-1-amine |
924867-39-0 | 5g |
$3728.0 | 2023-05-27 | ||
Enamine | EN300-1963854-1g |
1-(5-chlorothiophen-2-yl)cyclohexan-1-amine |
924867-39-0 | 1g |
$914.0 | 2023-09-17 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1528721-25mg |
1-(5-Chlorothiophen-2-yl)cyclohexan-1-amine |
924867-39-0 | 98% | 25mg |
¥3529.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1528721-500mg |
1-(5-Chlorothiophen-2-yl)cyclohexan-1-amine |
924867-39-0 | 98% | 500mg |
¥16554.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1528721-50mg |
1-(5-Chlorothiophen-2-yl)cyclohexan-1-amine |
924867-39-0 | 98% | 50mg |
¥4589.00 | 2024-04-25 | |
Enamine | EN300-1963854-0.1g |
1-(5-chlorothiophen-2-yl)cyclohexan-1-amine |
924867-39-0 | 0.1g |
$804.0 | 2023-09-17 | ||
Enamine | EN300-1963854-0.5g |
1-(5-chlorothiophen-2-yl)cyclohexan-1-amine |
924867-39-0 | 0.5g |
$877.0 | 2023-09-17 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1528721-250mg |
1-(5-Chlorothiophen-2-yl)cyclohexan-1-amine |
924867-39-0 | 98% | 250mg |
¥8396.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1528721-1g |
1-(5-Chlorothiophen-2-yl)cyclohexan-1-amine |
924867-39-0 | 98% | 1g |
¥16972.00 | 2024-04-25 |
1-(5-chlorothiophen-2-yl)cyclohexan-1-amine Related Literature
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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2. Book reviews
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D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
Additional information on 1-(5-chlorothiophen-2-yl)cyclohexan-1-amine
Introduction to 1-(5-chlorothiophen-2-yl)cyclohexan-1-amine (CAS No. 924867-39-0)
1-(5-chlorothiophen-2-yl)cyclohexan-1-amine, also known by its CAS number 924867-39-0, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound features a cyclohexane ring substituted with a 5-chlorothiophen-2-yl group and an amine functional group, making it a valuable scaffold for the development of novel therapeutic agents.
The unique structural characteristics of 1-(5-chlorothiophen-2-yl)cyclohexan-1-amine have led to its exploration in various biological assays and preclinical studies. Recent research has highlighted its potential as a lead compound for the development of drugs targeting neurological disorders, cancer, and inflammatory conditions. The presence of the chlorothiophene moiety and the amine group provides a platform for further functionalization and optimization, enhancing its pharmacological properties.
In the realm of medicinal chemistry, the design and synthesis of derivatives of 1-(5-chlorothiophen-2-yl)cyclohexan-1-amine have been extensively studied. These derivatives often exhibit improved bioavailability, metabolic stability, and target selectivity compared to their parent compound. For instance, modifications at the amine group can significantly influence the compound's binding affinity to specific receptors or enzymes, making it a promising candidate for drug discovery.
One notable application of 1-(5-chlorothiophen-2-yl)cyclohexan-1-amine is in the treatment of neurological disorders. Studies have shown that this compound can modulate neurotransmitter systems, particularly those involving serotonin and dopamine. This modulation can potentially alleviate symptoms associated with conditions such as depression, anxiety, and Parkinson's disease. The ability to fine-tune the chemical structure allows researchers to optimize the therapeutic window and minimize side effects.
In cancer research, 1-(5-chlorothiophen-2-yl)cyclohexan-1-amine has been investigated for its antiproliferative properties. Preclinical studies have demonstrated that certain derivatives of this compound can inhibit the growth of various cancer cell lines, including those resistant to conventional chemotherapy. The mechanism of action is thought to involve disruption of cell cycle progression and induction of apoptosis. These findings have sparked interest in further exploring this compound as a potential anticancer agent.
The anti-inflammatory potential of 1-(5-chlorothiophen-2-yl)cyclohexan-1-amine has also been a focus of recent research. Inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD) are characterized by chronic inflammation, which can lead to tissue damage and functional impairment. Studies have shown that this compound can inhibit key inflammatory pathways, such as NF-kB activation and cytokine production, thereby reducing inflammation and promoting tissue repair.
Beyond its therapeutic applications, 1-(5-chlorothiophen-2-yl)cyclohexan-1-amine has also been used as a building block in the synthesis of more complex molecules. Its reactivity and functional group diversity make it an attractive starting material for synthetic chemists aiming to develop new materials or pharmaceuticals. The ease with which it can be modified through various chemical reactions allows for the rapid generation of structurally diverse libraries for high-throughput screening.
In conclusion, 1-(5-chlorothiophen-2-yl)cyclohexan-1-amine (CAS No. 924867-39-0) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an important molecule for the development of novel therapeutic agents targeting a wide range of diseases. Ongoing research continues to uncover new applications and optimize its properties, solidifying its position as a valuable tool in modern drug discovery.
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